Cas no 2248372-79-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate is a specialized organic compound featuring a phthalimide core linked to a sulfamoyl benzoate moiety with benzyl and 2-chlorophenyl substituents. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of pharmacologically active intermediates or functional materials. The presence of the sulfamoyl group enhances its potential as a precursor for sulfonamide derivatives, while the ester linkage offers versatility for further modifications. Its well-defined molecular architecture ensures precise control in targeted reactions, supporting applications in medicinal chemistry and material science. The compound’s stability and functional group compatibility make it a practical choice for advanced synthetic workflows.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate structure
2248372-79-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
CAS番号:2248372-79-2
MF:C28H19ClN2O6S
メガワット:546.978265047073
CID:6010736
PubChem ID:165731743

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
    • 2248372-79-2
    • EN300-6524713
    • インチ: 1S/C28H19ClN2O6S/c29-24-15-6-7-16-25(24)30(18-19-9-2-1-3-10-19)38(35,36)21-12-8-11-20(17-21)28(34)37-31-26(32)22-13-4-5-14-23(22)27(31)33/h1-17H,18H2
    • InChIKey: CJBYSUQOWWVTNV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1N(CC1C=CC=CC=1)S(C1C=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 546.0652352g/mol
  • どういたいしつりょう: 546.0652352g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 38
  • 回転可能化学結合数: 8
  • 複雑さ: 970
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.5

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6524713-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
2248372-79-2 95.0%
0.25g
$393.0 2025-03-13
Enamine
EN300-6524713-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
2248372-79-2 95.0%
5.0g
$1240.0 2025-03-13
Enamine
EN300-6524713-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
2248372-79-2 95.0%
0.1g
$376.0 2025-03-13
Enamine
EN300-6524713-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
2248372-79-2 95.0%
2.5g
$838.0 2025-03-13
Enamine
EN300-6524713-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
2248372-79-2 95.0%
0.5g
$410.0 2025-03-13
Enamine
EN300-6524713-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
2248372-79-2 95.0%
0.05g
$359.0 2025-03-13
Enamine
EN300-6524713-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
2248372-79-2 95.0%
1.0g
$428.0 2025-03-13
Enamine
EN300-6524713-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate
2248372-79-2 95.0%
10.0g
$1839.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate (CAS No. 2248372-79-2) and Its Emerging Applications in Chemical Biology

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate, identified by the CAS number 2248372-79-2, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by a fused heterocyclic system, which includes an isoindole core and a benzoate moiety, both of which are known for their diverse biological activities. The presence of a sulfamoyl group linked to a benzyl(2-chlorophenyl) moiety further enhances its potential as a pharmacophore, making it a promising candidate for drug discovery and development.

The isoindole scaffold is particularly noteworthy due to its structural similarity to certain natural products and bioactive molecules. In recent years, derivatives of isoindole have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 1,3-dioxo functional group within the molecule contributes to its electrophilic nature, enabling various chemical transformations that can be exploited in synthetic chemistry. Additionally, the benzoate group introduces hydrophobicity and rigidity to the molecular structure, which can influence binding affinity and metabolic stability.

One of the most compelling aspects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate is its potential as a modulator of enzyme activity. The sulfamoyl group is a well-known pharmacophore that can interact with hydrophobic pockets or polar residues in target proteins. This interaction can lead to either inhibition or activation of enzymatic pathways, depending on the specific target. For instance, sulfamoylated compounds have been shown to inhibit kinases and proteases, which are critical targets in oncology and inflammatory diseases.

Recent studies have highlighted the importance of benzyl(2-chlorophenyl)sulfamoyl groups in enhancing the bioactivity of small molecules. The chlorophenyl moiety introduces additional electronic properties that can modulate the reactivity and selectivity of the sulfamoyl group. This has led to the development of novel sulfonamide-based drugs with improved pharmacokinetic profiles. The combination of these structural features in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate suggests that it may exhibit unique interactions with biological targets compared to simpler sulfonamides.

In the context of drug discovery, the synthesis of this compound presents both challenges and opportunities. The multi-step synthesis involves careful control of reaction conditions to ensure regioselectivity and yield optimization. Advances in catalytic methods have enabled more efficient preparation of complex heterocycles like isoindole derivatives. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the benzoate ring and introduce the sulfamoyl functionality.

The biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate has revealed promising preliminary results. In vitro assays have demonstrated activity against several disease-relevant targets, including enzymes involved in signal transduction and metabolic pathways. These findings align with the growing interest in isoindole derivatives as therapeutic agents. Furthermore, computational studies using molecular modeling techniques have provided insights into how this compound might interact with its targets at the atomic level.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, structurally related molecules have been explored as herbicides and fungicides due to their ability to disrupt essential biological processes in plants. The unique combination of functional groups in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate makes it a versatile scaffold for designing molecules with tailored biological activities.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate are likely to play an increasingly important role in drug development. The integration of synthetic chemistry innovations with high-throughput screening technologies will accelerate the discovery process for novel bioactive molecules. Additionally, green chemistry principles are being increasingly adopted to make the synthesis more sustainable and environmentally friendly.

The future prospects for this compound are further enhanced by its potential as a building block for more complex derivatives through medicinal chemistry optimization. By modifying specific functional groups or introducing additional moieties, researchers can fine-tune its biological properties for specific therapeutic applications. This flexibility makes it an attractive candidate for both academic research and industrial development.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylylb 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate (CAS No. 2248372–79––224837–79–224837–79–224837–79–224837–79–224837–79–224837–79–224837–79–224837–79–224837–79–) represents a significant advancement in chemical biology research due to its complex structure and promising biological activities. Its unique combination of functional groups positions it as a valuable tool for drug discovery and development across multiple therapeutic areas.

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